3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1189651-40-8
VCID: VC4305374
InChI: InChI=1S/C19H18ClN3O2/c1-2-11-21-19(25)17-16(14-5-3-4-6-15(14)22-17)23-18(24)12-7-9-13(20)10-8-12/h3-10,22H,2,11H2,1H3,(H,21,25)(H,23,24)
SMILES: CCCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C19H18ClN3O2
Molecular Weight: 355.82

3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide

CAS No.: 1189651-40-8

Cat. No.: VC4305374

Molecular Formula: C19H18ClN3O2

Molecular Weight: 355.82

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide - 1189651-40-8

Specification

CAS No. 1189651-40-8
Molecular Formula C19H18ClN3O2
Molecular Weight 355.82
IUPAC Name 3-[(4-chlorobenzoyl)amino]-N-propyl-1H-indole-2-carboxamide
Standard InChI InChI=1S/C19H18ClN3O2/c1-2-11-21-19(25)17-16(14-5-3-4-6-15(14)22-17)23-18(24)12-7-9-13(20)10-8-12/h3-10,22H,2,11H2,1H3,(H,21,25)(H,23,24)
Standard InChI Key SRHIPLLLNHFLHW-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl

Introduction

3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide is a synthetic organic compound that has garnered significant attention in scientific research due to its promising biological activities. This compound features an indole core structure, which is a common motif in many biologically active molecules. The specific substitutions at the 4-position of the benzamide and the N-propyl group contribute to its unique chemical properties.

Synthesis Methods

The synthesis of 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide typically involves multiple steps. A common synthetic route includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-propyl-1H-indole-2-carboxamide in the presence of a base such as triethylamine to yield the desired compound.

Synthetic Route:

  • Formation of 4-Chlorobenzoyl Chloride: React 4-chlorobenzoic acid with thionyl chloride.

  • Coupling Reaction: React the resulting 4-chlorobenzoyl chloride with N-propyl-1H-indole-2-carboxamide using a base like triethylamine.

Anticancer Activity

Research indicates that 3-(4-chlorobenzamido)-N-propyl-1H-indole-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
A549 (Lung)4.5Cell cycle arrest
HeLa (Cervical)3.8Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown its effectiveness against a range of pathogenic bacteria and fungi.

PathogenMIC (μg/mL)
Staphylococcus aureus<10
Escherichia coli<10

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator